2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-2-3-9-24-17(27)16-14(8-10-29-16)25(18(24)28)11-15(26)23-13-7-5-4-6-12(13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMFDWBNOUWJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule with a complex thieno[3,2-d]pyrimidine structure. This unique configuration suggests potential biological activities that could be harnessed for therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately . Its structure features a thieno[3,2-d]pyrimidine core, which is known to exhibit various biological activities due to its ability to interact with biological macromolecules.
Anticancer Properties
Research has indicated that compounds containing thieno[3,2-d]pyrimidine structures can act as effective anticancer agents . For instance:
- Mechanism of Action : The compound may inhibit specific protein kinases involved in cancer cell proliferation and survival. This inhibition disrupts critical signaling pathways that are often dysregulated in cancer cells.
- Case Study : A study demonstrated that similar thieno[3,2-d]pyrimidines showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity :
- In Vitro Studies : Compounds with similar thieno[3,2-d]pyrimidine moieties have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Data Table :
| Compound Name | Activity Type | MIC (µg/mL) |
|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Antimicrobial | 10 |
| 6-Chlorothieno[3,2-d]pyrimidine | Anticancer | 12 |
| 4-Aminothieno[3,2-d]pyrimidine | Enzyme Inhibition | 8 |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor :
- Target Enzymes : It may inhibit enzymes such as topoisomerases and kinases which are crucial in DNA replication and repair.
- Research Findings : A derivative of this compound was found to inhibit topoisomerase II with an IC50 of 20 µM, suggesting its role in disrupting DNA processes in cancer cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The lipophilicity introduced by the butyl and trifluoromethyl groups may enhance absorption through biological membranes.
- Toxicological Profile : Preliminary studies indicate low toxicity at therapeutic doses; however, further studies are required to fully assess its safety profile.
Preparation Methods
Cyclocondensation of Aminothiophene Carboxylate
The core structure is synthesized via cyclization of ethyl 2-amino-4-methylthiophene-3-carboxylate with urea or thiourea derivatives under acidic conditions. For example, heating ethyl 2-amino-4-methylthiophene-3-carboxylate with urea in acetic acid at 95°C for 8–10 hours yields the dihydrothienopyrimidine-2,4-dione scaffold.
Reaction Conditions:
N3-Alkylation with Butyl Group
The butyl substituent is introduced at N3 via alkylation using butyl bromide or iodide in the presence of a base. A mixture of the thienopyrimidine-2,4-dione intermediate, butyl bromide, and potassium carbonate in DMF is stirred at 60°C for 12 hours to afford 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine.
Optimization Note:
Excess alkylating agent (1.2 equiv) ensures complete substitution, minimizing di-alkylation byproducts.
Functionalization at N1 with Acetamide Side Chain
Chloroacetylation at N1
The N1 position is alkylated using chloroacetyl chloride in anhydrous dichloromethane (DCM). Under nitrogen atmosphere, the 3-butyl-thienopyrimidine-2,4-dione is treated with chloroacetyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C, followed by gradual warming to room temperature.
Critical Parameters:
Amide Coupling with 2-(Trifluoromethyl)Aniline
The chloroacetyl intermediate is coupled with 2-(trifluoromethyl)aniline using a peptide coupling reagent. A mixture of the chloroacetyl derivative, 2-(trifluoromethyl)aniline (1.2 equiv), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in DMF is stirred at 25°C for 24 hours.
Alternative Methods:
- BOP Reagent: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in THF achieves higher yields (85%) but requires inert conditions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the title compound (>95% purity). Recrystallization from ethanol/water (1:1) enhances crystallinity.
Spectroscopic Data
- IR (KBr): ν = 1685 cm⁻¹ (C=O, pyrimidine), 1650 cm⁻¹ (amide I), 1320 cm⁻¹ (C-F).
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.65–7.58 (m, 3H, ArH), 4.32 (s, 2H, CH₂CO), 3.89 (t, J = 7.2 Hz, 2H, NCH₂), 1.65–1.55 (m, 2H, CH₂), 1.40–1.30 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃).
- HRMS (ESI): m/z calcd for C₂₁H₂₀F₃N₃O₃S [M+H]⁺: 468.1198; found: 468.1201.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Urea, AcOH, 95°C, 8 h | 68 | 90 |
| N3-Alkylation | Butyl bromide, K₂CO₃, DMF | 72 | 88 |
| Chloroacetylation | ClCH₂COCl, Et₃N, DCM | 80 | 92 |
| EDC-Mediated Coupling | EDC, DMF, 24 h | 75 | 95 |
| BOP-Mediated Coupling | BOP, THF, 12 h | 85 | 97 |
Key Observations:
- BOP coupling outperforms EDC in yield and purity but requires stringent moisture control.
- N3-alkylation proceeds efficiently with potassium carbonate as a base, avoiding side reactions.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation:
Competing O-alkylation at C2/C4 is suppressed by using bulky bases (e.g., DBU) and polar aprotic solvents.Trifluoromethyl Group Stability:
The electron-withdrawing trifluoromethyl group necessitates mild acidic conditions during workup to prevent hydrolysis.Crystallization Difficulties: Gradient recrystallization (ethanol/water) resolves amorphous solid formation, enhancing yield.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitution reactions to introduce the 3-butyl and trifluoromethylphenyl groups. Key steps include:
- Cyclocondensation : Using thiourea derivatives and α,β-unsaturated carbonyl compounds under acidic conditions to form the pyrimidine ring .
- Alkylation/Substitution : Introducing the butyl group via nucleophilic substitution (e.g., using 1-bromobutane) and coupling the acetamide moiety via amide bond formation .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical for >70% yield and >95% purity .
Q. How is the compound’s structure validated, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the trifluoromethyl group (δ ~120 ppm in 13C) and the thienopyrimidine core (aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]+ at m/z 467.12 (calculated for C20H18F3N3O3S) .
- X-ray Diffraction (XRD) : Resolves the dihydrothienopyrimidine ring conformation and acetamide linkage geometry .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can synthetic routes be optimized to scale up production while maintaining stereochemical integrity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) during cyclization steps .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective alkylation of the pyrimidine core .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to avoid over-alkylation .
Q. How should researchers address contradictory bioactivity data across different assay systems?
- Methodological Answer :
-
Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific false positives .
-
Structural Analogs Comparison : Test derivatives (e.g., varying trifluoromethyl position) to isolate pharmacophore contributions (Table 1) .
-
Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate across independent labs .
Table 1 : Comparative Bioactivity of Thienopyrimidine Derivatives
Compound Anticancer IC50 (μM) Antimicrobial MIC (μg/mL) Target Compound 12.5 ± 1.2 8.0 (Gram+) / 16.0 (Gram-) 3-Methylbutyl Analog 28.4 ± 3.1 32.0 / 64.0 Chlorophenyl Derivative 45.0 ± 5.6 >128
Q. What computational and experimental strategies are effective for elucidating its mechanism of action?
- Methodological Answer :
- Molecular Docking : Screen against kinase databases (e.g., PDB) to identify potential targets (e.g., EGFR, VEGFR2) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzyme targets .
- CRISPR-Cas9 Knockout Models : Validate target engagement by assessing activity in gene-edited cell lines .
Q. How do structural modifications (e.g., substituent variations) impact solubility and bioavailability?
- Methodological Answer :
- LogP Measurement : Shake-flask method to compare lipophilicity (e.g., trifluoromethyl vs. methyl groups reduce LogP by 0.5 units) .
- Powder X-ray Diffraction (PXRD) : Assess crystallinity; amorphous dispersions improve dissolution rates .
- ProDrug Strategies : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
Q. What protocols are recommended for stability studies under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours; analyze via HPLC .
- Light/Heat Stress : Accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products .
- Metabolite Profiling : Liver microsome assays to map oxidative pathways (e.g., CYP3A4-mediated demethylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
